4-Carboxy nevirapine
4-Carboxy nevirapine
4-Carboxynevirapine belongs to the class of organic compounds known as alkyldiarylamines. These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group. 4-Carboxynevirapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Carboxynevirapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-carboxynevirapine is primarily located in the cytoplasm and membrane (predicted from logP). 4-Carboxynevirapine can be biosynthesized from 12-hydroxynevirapine through the action of the enzyme retinal dehydrogenase 1. In humans, 4-carboxynevirapine is involved in the nevirapine metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
245501-02-4
VCID:
VC20875258
InChI:
InChI=1S/C15H12N4O3/c20-14-10-2-1-6-16-12(10)19(8-3-4-8)13-11(18-14)9(15(21)22)5-7-17-13/h1-2,5-8H,3-4H2,(H,18,20)(H,21,22)
SMILES:
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O
Molecular Formula:
C15H12N4O3
Molecular Weight:
296.28 g/mol
4-Carboxy nevirapine
CAS No.: 245501-02-4
Cat. No.: VC20875258
Molecular Formula: C15H12N4O3
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Carboxynevirapine belongs to the class of organic compounds known as alkyldiarylamines. These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group. 4-Carboxynevirapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Carboxynevirapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-carboxynevirapine is primarily located in the cytoplasm and membrane (predicted from logP). 4-Carboxynevirapine can be biosynthesized from 12-hydroxynevirapine through the action of the enzyme retinal dehydrogenase 1. In humans, 4-carboxynevirapine is involved in the nevirapine metabolism pathway. |
|---|---|
| CAS No. | 245501-02-4 |
| Molecular Formula | C15H12N4O3 |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | 2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carboxylic acid |
| Standard InChI | InChI=1S/C15H12N4O3/c20-14-10-2-1-6-16-12(10)19(8-3-4-8)13-11(18-14)9(15(21)22)5-7-17-13/h1-2,5-8H,3-4H2,(H,18,20)(H,21,22) |
| Standard InChI Key | WDXCMIDQWGYHIN-UHFFFAOYSA-N |
| SMILES | C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O |
| Canonical SMILES | C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator